Trimagnesium;dioxido(oxo)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35592-05-3 |

|---|---|

Molecular Formula |

Mg3O12Si4-2 |

Molecular Weight |

377.25 g/mol |

IUPAC Name |

trimagnesium;dioxido(oxo)silane |

InChI |

InChI=1S/3Mg.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |

InChI Key |

RRDGNVYYFZUOFP-UHFFFAOYSA-N |

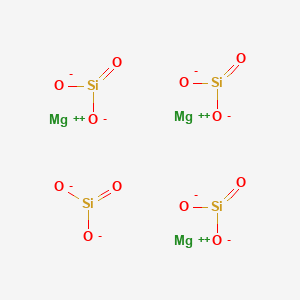

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Other CAS No. |

35592-05-3 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Trimagnesium dioxido(oxo)silane serves as a precursor for synthesizing other silicon-based materials. It is utilized in reactions involving water, acids, and bases under controlled conditions to produce various silicon compounds. Its unique reactivity makes it beneficial for developing new materials with specific properties.

| Application | Description |

|---|---|

| Precursor for Silicon Compounds | Used in the synthesis of silicates and other silicon-based materials. |

| Chemical Reactions | Participates in hydrolysis and condensation reactions to form siloxanes. |

Biology

Research indicates that trimagnesium dioxido(oxo)silane plays a significant role in biomineralization , influencing mineral deposition in biological tissues. Studies have shown its interaction with proteins and enzymes, potentially enhancing enzymatic activities and cellular processes.

| Biological Interaction | Effect |

|---|---|

| Protein Complexation | Forms complexes with proteins, impacting mineralization processes. |

| Enzymatic Activity | Influences enzymatic pathways involved in biomineralization. |

Medicine

In biomedical applications, trimagnesium dioxido(oxo)silane is investigated for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility and ability to interact with biological systems.

| Medical Application | Description |

|---|---|

| Drug Delivery Systems | Enhances the delivery of therapeutic agents through improved cellular uptake. |

| Biomaterials | Used in scaffolds for tissue engineering due to its compatibility with biological tissues. |

Industry

The compound finds applications in various industrial processes, including:

- Ceramics : Utilized as an additive to enhance the mechanical properties of ceramic materials.

- Construction : Acts as a binding agent in cement formulations.

- Electronics : Employed in the production of silicon-based electronic components.

| Industrial Use | Description |

|---|---|

| Ceramics | Improves strength and durability of ceramic products. |

| Construction Materials | Functions as a binding agent in cement mixtures. |

| Electronics | Integral in the manufacture of silicon chips and components. |

Case Study 1: Biomineralization

A study published in a peer-reviewed journal examined how trimagnesium dioxido(oxo)silane influences calcium phosphate deposition in osteoblast-like cells. The results indicated that the compound enhances mineralization significantly compared to controls, suggesting its potential use in bone regeneration therapies.

Case Study 2: Drug Delivery

Research conducted on the application of trimagnesium dioxido(oxo)silane in drug delivery systems demonstrated improved bioavailability of certain anti-cancer drugs when encapsulated within silica nanoparticles derived from this compound.

Preparation Methods

Direct Reaction Method

- Description: This method involves the direct combination of magnesium oxide (MgO) or magnesium hydroxide with silicic acid or silicon dioxide sources under controlled conditions.

- Process Conditions: Typically conducted at elevated temperatures with controlled pH to facilitate the formation of the magnesium silicate structure.

- Chemical Reaction:

$$

3 \mathrm{MgO} + \mathrm{SiO2} \rightarrow \mathrm{Mg3SiO_4}

$$

(Simplified representation; actual species include hydroxy and oxo groups.) - Advantages: Straightforward and scalable for industrial synthesis.

- Limitations: Requires precise control of temperature and pH to avoid formation of undesired silicates.

Hydrolysis and Precipitation Method

- Description: This approach uses hydrolysis of sodium silicate (Na₂SiO₃) in the presence of magnesium salts, followed by precipitation of the trimagnesium silicate compound.

- Procedure:

- Prepare an aqueous solution of sodium silicate.

- Add magnesium salt solution (e.g., MgCl₂ or MgSO₄) under stirring.

- Adjust pH to alkaline conditions (around pH 9) using acid or base to induce precipitation.

- Stir and age the mixture at elevated temperature (~90 °C) for 1 hour to promote crystallization.

- Filter, wash, and dry the precipitate to obtain this compound.

- Research Findings: Surface modification studies of magnesium-containing silicates indicate that hydrolysis of sodium silicate and pH adjustment are critical for forming Si-O-Mg bonds, which stabilize the product structure.

- Advantages: Allows fine control over particle size and morphology.

- Limitations: Requires careful pH and temperature control; washing steps needed to remove impurities.

Surface Modification and Coupling Agent Assisted Synthesis

- Description: In some advanced methods, the magnesium silicate whiskers or particles are surface-modified with silane coupling agents (e.g., γ-methacryloxypropyltrimethoxysilane) to enhance stability and compatibility with other materials.

- Process:

- Prepare silane aqueous solution at acidic pH (~4).

- Hydrolyze silane for 1 hour at room temperature.

- Mix magnesium silicate particles with the silane solution and stir for 2 hours to achieve surface salinization.

- Additional treatments with dopamine or other agents may be applied for further functionalization.

- Significance: This method is more relevant for producing functionalized trimagnesium silicate for composite materials but also reflects the formation of stable Si-O-Mg bonds.

- Advantages: Produces materials with improved mechanical and chemical properties.

- Limitations: More complex and costly; primarily used for specialized applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Reaction | MgO, SiO₂ or silicic acid | Elevated temperature, pH control | Simple, scalable | Requires precise control |

| Hydrolysis and Precipitation | Sodium silicate, Mg salts | pH ~9, 90 °C, stirring, aging | Controlled particle size | Requires washing, pH control |

| Surface Modification | Silane coupling agents, dopamine | Hydrolysis at pH 4, RT, 2+ hrs | Enhanced stability, functionalization | Complex, costly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.